molecular formula C10H6BrNO B8704029 8-BROMOQUINOLINE-6-CARBALDEHYDE

8-BROMOQUINOLINE-6-CARBALDEHYDE

Cat. No.: B8704029
M. Wt: 236.06 g/mol
InChI Key: YHXGYQWFMHRFQL-UHFFFAOYSA-N
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Description

8-BROMOQUINOLINE-6-CARBALDEHYDE is a heterocyclic aromatic compound that features a quinoline ring substituted with a bromine atom at the 8th position and an aldehyde group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-BROMOQUINOLINE-6-CARBALDEHYDE typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position . Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to ensure selective substitution at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-BROMOQUINOLINE-6-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 8-Bromo-quinoline-6-carboxylic acid.

    Reduction: 8-Bromo-quinoline-6-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-BROMOQUINOLINE-6-CARBALDEHYDE in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity .

Comparison with Similar Compounds

  • 8-Chloro-quinoline-6-carbaldehyde
  • 8-Fluoro-quinoline-6-carbaldehyde
  • 8-Iodo-quinoline-6-carbaldehyde

Comparison: 8-BROMOQUINOLINE-6-CARBALDEHYDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

8-bromoquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H

InChI Key

YHXGYQWFMHRFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 8-bromo-quinoline-6-carboxylic acid ethyl ester (1.0 eq) in CH2Cl2 (0.26M) at −78° C. was added dropwise DIBAL (neat; 2.0 eq). The resulting mixture was stirred 1 h at −78° C. then poured in Na/K tartrate (2N) and stirred for 2 h. The mixture was extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated to afford the desired compound along with the corresponding hydroxymethyl analog. To the mixture dissolved in EtOAc (0.45M) was added MnO2 (2.5 eq). The resulting mixture was refluxed for 1 h, cooled to room temperature, filtered on a pad of silica gel and concentrated. The residual solid was vigorously stirred in Hex/Et2O (2/1) for 2 h to afford following filtration the desired compound as a light yellow solid.
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